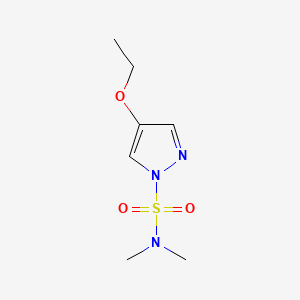
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Métodos De Preparación
The synthesis of 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide involves several steps. One common method includes the reaction of 4-ethoxy-1H-pyrazole with N,N-dimethylsulfonamide under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane. The mixture is then quenched in ice-cold water and neutralized with dilute hydrochloric acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and carbon positions of the pyrazole ring
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties .
Comparación Con Compuestos Similares
4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide can be compared with other pyrazole derivatives such as:
- 4-Methoxy-N,N-dimethyl-pyrazole-1-sulfonamide
- 4-Propoxy-N,N-dimethyl-pyrazole-1-sulfonamide
These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C7H13N3O3S |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
4-ethoxy-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C7H13N3O3S/c1-4-13-7-5-8-10(6-7)14(11,12)9(2)3/h5-6H,4H2,1-3H3 |
Clave InChI |
PLHUXEIFOLLSFC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN(N=C1)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















